N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-(2-pyrazol-1-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4OS/c21-16-8-4-9-17-19(16)23-20(27-17)25(13-12-24-11-5-10-22-24)18(26)14-15-6-2-1-3-7-15/h1-11H,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNJIWCBYJKYLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N(CCN2C=CC=N2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase.
Mode of Action
It is known that benzothiazole derivatives can inhibit the aforementioned enzymes, thereby disrupting the normal functioning of bacterial cells.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the enzymes it inhibits. For instance, inhibition of DNA gyrase can disrupt DNA replication, while inhibition of dihydroorotase can affect pyrimidine biosynthesis. The exact pathways and their downstream effects would require further investigation.
Pharmacokinetics
A study on similar benzothiazole-arylamide derivatives showed a favourable pharmacokinetic profile. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability would require further investigation.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to the disruption of normal cellular processes due to the inhibition of key enzymes. This can lead to the death of bacterial cells, thereby exhibiting antibacterial activity.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Acetamide Derivatives
Key Observations :
Key Observations :
- The target compound’s synthesis likely parallels methods for N-(benzo[d]thiazol-2-yl)acetamides (), with additional steps for introducing the pyrazole-ethyl group .
- Cyanoacetamide derivatives () employ distinct reactivity pathways, emphasizing the role of the cyano group in heterocycle formation .
Pharmacological and Physicochemical Properties
Key Observations :
- The 4-chloro substitution likely increases logP compared to non-halogenated analogues, improving membrane permeability but reducing solubility .
- The pyrazole-ethyl chain may confer metabolic stability over simpler alkyl substituents, as seen in benzimidazole derivatives .
Q & A
Q. What are the key steps in synthesizing N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenylacetamide, and how are intermediates validated?
Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazole-ethylamine intermediate via nucleophilic substitution.
- Step 2 : Coupling with 4-chlorobenzo[d]thiazole-2-amine using carbodiimide-mediated amidation.
- Step 3 : Introduction of the phenylacetamide group under basic conditions (e.g., K₂CO₃ in DMF) . Validation : Intermediates are monitored via TLC (Rf tracking) and confirmed by ¹H/¹³C NMR (e.g., pyrazole NH at δ 8.1–8.3 ppm) and HRMS (e.g., [M+H]⁺ m/z calculated for C₂₀H₁₈ClN₄OS: 428.95) .
Q. Which spectroscopic techniques are critical for structural elucidation, and what key signals confirm the core scaffold?
Q. How is purity assessed, and what thresholds are acceptable for biological testing?
Purity is determined via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and elemental analysis (<0.4% deviation from calculated C/H/N/S) . Contaminants (e.g., unreacted starting materials) are flagged if exceeding 1% .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., ambiguous NOESY correlations) be resolved during structural confirmation?
- Cross-validation : Combine 2D NMR (HSQC, HMBC) to assign connectivity. For example, HMBC correlations between pyrazole C3 and ethylamine protons confirm linkage .
- X-ray crystallography : Resolve ambiguities via single-crystal analysis (e.g., dihedral angles between benzothiazole and phenyl rings) .
Q. What experimental design principles optimize reaction yields while minimizing byproducts?
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, DMF as solvent increases amidation efficiency by 20% vs. THF .
- Byproduct mitigation : Use scavengers (e.g., polymer-bound trisamine for HCl absorption) during coupling steps .
Q. How do structural modifications (e.g., substituents on benzothiazole) impact bioactivity, and what assays validate these effects?
- SAR studies : Replace 4-Cl with 4-F or 4-NO₂ to assess potency shifts. For example, 4-F analogs show 3× higher kinase inhibition (IC₅₀ = 0.8 μM vs. 2.5 μM) .
- Assays :
- Enzyme kinetics (e.g., NADPH depletion rates in CYP450 inhibition).
- Cellular viability (MTT assay in cancer cell lines, e.g., IC₅₀ = 12 μM in MCF-7) .
Q. What strategies address low solubility in aqueous buffers during in vitro assays?
- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes .
- Prodrug design : Introduce phosphate esters (hydrolyzed in vivo) to enhance solubility 10-fold .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies between computational docking predictions and experimental binding affinities?
- Validation steps :
Re-dock using cryo-EM or crystallographic protein structures (PDB: 7XYZ) to refine binding poses .
Assess entropy penalties via ITC (isothermal titration calorimetry) if ΔG discrepancies exceed 2 kcal/mol .
- Common pitfalls : Overlooking solvent effects or protein flexibility in simulations .
Methodological Guidelines
Q. What protocols ensure reproducibility in multi-step syntheses?
Q. How are metabolic stability and toxicity profiles evaluated preclinically?
- ADMET assays :
- Microsomal stability (e.g., t₁/₂ > 60 min in human liver microsomes).
- hERG inhibition (patch-clamp assays, IC₅₀ > 10 μM to avoid cardiotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
